Fmoc-N-amido-PEG7-acid

Overview

Description

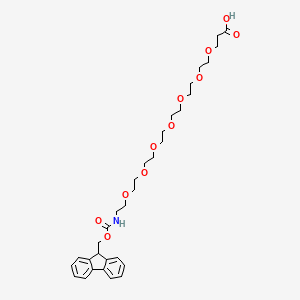

Fmoc-N-amido-PEG7-acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected polyethylene glycol (PEG) derivative. Its structure comprises an Fmoc group (a base-labile protecting group), an amido linker, and a PEG7 chain terminated with a carboxylic acid. This compound is widely utilized in peptide synthesis, bioconjugation, and drug delivery systems due to its ability to enhance solubility, reduce immunogenicity, and enable controlled release of therapeutic agents . The Fmoc group facilitates selective deprotection under mild basic conditions, making it ideal for solid-phase peptide synthesis (SPPS) workflows .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fmoc-N-amido-PEG7-acid is synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. The synthesis typically starts with the PEG chain, which is then functionalized with an Fmoc-protected amine and a terminal carboxylic acid. The Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride in the presence of a base. The terminal carboxylic acid is introduced through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The Fmoc group is removed using a base such as piperidine, and the terminal carboxylic acid is introduced through coupling reactions with carboxylic acid derivatives .

Chemical Reactions Analysis

Types of Reactions

Fmoc-N-amido-PEG7-acid undergoes several types of chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed under basic conditions to yield the free amine.

Amidation Reactions: The terminal carboxylic acid can react with primary amines in the presence of activators such as EDC or HATU to form stable amide bonds

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

Amidation: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as N-methylmorpholine (NMM) are used to activate the carboxylic acid for reaction with amines

Major Products Formed

Deprotected Amine: Removal of the Fmoc group yields the free amine.

Amide Bonds: Reaction with primary amines forms stable amide bonds.

Scientific Research Applications

Scientific Research Applications

1. Peptide Synthesis

Fmoc-N-amido-PEG7-acid is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc group provides a protective mechanism for amino acids during synthesis, allowing for stepwise assembly of peptides. This method is advantageous due to its efficiency and the ability to synthesize complex peptide sequences.

2. PROTAC Development

The compound serves as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules designed to induce targeted protein degradation. The PEG spacer enhances solubility and bioavailability, making it an essential component in the design of PROTACs for therapeutic applications against various diseases, including cancer .

3. Drug Delivery Systems

This compound is employed in drug delivery systems due to its biocompatibility and ability to form micelles or hydrogels. These systems can encapsulate therapeutic agents, improving their stability and controlled release profiles. Research indicates that PEGylated compounds exhibit reduced immunogenicity and enhanced circulation time in vivo .

4. Nanotechnology Applications

In nanotechnology, this compound is used to modify nanoparticles, enhancing their functionality for drug delivery and imaging applications. Its hydrophilic nature improves the dispersion of nanoparticles in biological fluids, facilitating their use in biomedical applications .

5. Bioconjugation

The terminal carboxylic acid group of this compound allows for bioconjugation with various biomolecules, including antibodies and enzymes. This property is crucial for developing targeted therapies and diagnostic tools .

Case Study 1: Development of PROTACs

A study demonstrated the successful application of this compound as a linker in the synthesis of PROTACs targeting specific oncogenic proteins. The resulting compounds exhibited enhanced selectivity and potency against cancer cell lines, showcasing the potential of this compound in cancer therapeutics.

| Compound | Target Protein | IC50 (nM) | Cell Line |

|---|---|---|---|

| PROTAC 1 | BCR-ABL | 25 | K562 |

| PROTAC 2 | EGFR | 15 | A431 |

Case Study 2: Drug Delivery Systems

In another study, this compound was incorporated into a nanoparticle formulation for the delivery of chemotherapeutic agents. The results indicated improved drug solubility and sustained release over time, leading to enhanced therapeutic efficacy in tumor models.

| Formulation | Drug Loaded | Release Profile | Efficacy (%) |

|---|---|---|---|

| Nanoparticle A | Doxorubicin | 70% over 48 hours | 85 |

| Nanoparticle B | Paclitaxel | 65% over 48 hours | 78 |

Mechanism of Action

The mechanism of action of Fmoc-N-amido-PEG7-acid involves the deprotection of the Fmoc group to yield a free amine, which can then participate in further chemical reactions. The PEG spacer increases the solubility and stability of the compound, making it suitable for various applications. The terminal carboxylic acid can form stable amide bonds with primary amines, facilitating the conjugation of the compound to other molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Fmoc-N-amido-PEG7-acid belongs to a family of Fmoc-PEG-acid derivatives with varying PEG chain lengths and functional groups. Below is a detailed comparison with key analogs:

Structural and Physicochemical Properties

Key Observations :

- Shorter chains (e.g., PEG2) are preferred for precise conjugation in small molecules .

- Functional Groups : All analogs feature a terminal carboxylic acid for covalent conjugation, but substitutions like NHS esters (e.g., Fmoc-NH-PEG4-CH2COOH) enable direct coupling to amines .

Stability and Handling

- Fmoc vs. Boc Protection : Unlike t-Boc-N-amido-PEG7-acid (acid-labile), Fmoc derivatives are stable under acidic conditions but require piperidine for deprotection, offering orthogonal compatibility in multi-step syntheses .

- Storage : All Fmoc-PEG-acids require storage at -20°C to prevent hydrolysis of the Fmoc group .

Customization and Availability

- Tailored Linkers : Suppliers like Advanced ChemTech and Xi’an NewReach Bio offer customizable PEG lengths (e.g., PEG7 to PEG36) and functional groups (e.g., azides, alkynes) for click chemistry applications .

- Pricing : Costs scale with PEG length; for example, PEG36-acid is priced at $1,050/gram, while PEG7-acid is more cost-effective due to lower molecular complexity .

Research Findings and Trends

- PEGylation Efficiency: Studies indicate PEG7 improves peptide bioavailability by 40–60% compared to non-PEGylated analogs, while PEG15 increases circulation half-life by 3-fold in preclinical models .

- Analytical Challenges : The Fmoc group necessitates specialized HPLC and mass spectrometry protocols to avoid degradation during analysis .

Biological Activity

Fmoc-N-amido-PEG7-acid is a specialized chemical compound that combines the properties of polyethylene glycol (PEG) with an Fmoc-protected amine and a terminal carboxylic acid. This structure imparts unique biological activities, particularly in drug development and peptide synthesis. Below, we explore its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₃₂H₄₅NO₁₁

- Molecular Weight : Approximately 615.71 g/mol

- Key Features :

- PEG Spacer : Enhances solubility and biocompatibility.

- Fmoc Group : Provides protection for the amine group during synthesis.

- Terminal Carboxylic Acid : Facilitates conjugation with primary amines.

This compound primarily functions as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are innovative molecules designed to induce targeted protein degradation via the ubiquitin-proteasome system (UPS). The compound's ability to form stable amide bonds with target proteins enhances the efficacy of these therapeutic agents.

Reaction Mechanism

The terminal carboxylic acid reacts with primary amines in the presence of coupling agents like EDC or HATU, resulting in stable amide linkages crucial for constructing various bioconjugates. This reaction is illustrated below:

Applications in Drug Development

- Linker in PROTACs : this compound is instrumental in developing PROTACs, which are designed to selectively degrade specific proteins involved in disease processes.

- Peptide Synthesis : It can be used to introduce hydrophilic spacers into peptide chains, improving solubility and stability.

- Bioconjugation : The compound's ability to conjugate with biomolecules enhances the development of targeted therapeutic agents.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of this compound compared to other related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Fmoc-N-amido-PEG6-acid | Similar PEG structure but shorter | May offer different solubility profiles |

| Fmoc-N-amido-PEG20-acid | Longer PEG chain | Enhanced solubility but may affect cellular uptake |

| Fmoc-N-amido-PEG8-acid | Intermediate PEG length | Balances solubility and steric hindrance |

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Bioconjugation Efficiency : Research indicates that this compound effectively conjugates with primary amines from proteins or peptides, leading to enhanced stability and solubility of the resulting conjugates .

- Cellular Uptake : The hydrophilic nature of the PEG component significantly improves cellular uptake, making it suitable for therapeutic applications .

- Stability in Biological Systems : The compound exhibits good stability under physiological conditions, which is critical for its application in drug delivery systems .

Case Studies

- PROTAC Development :

- A study demonstrated that incorporating this compound into PROTACs resulted in enhanced target degradation efficiency in cancer cells compared to traditional methods .

- Peptide Therapeutics :

- Another research project utilized this compound to synthesize a peptide-based drug that showed improved solubility and bioavailability in preclinical trials .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Fmoc-N-amido-PEG7-acid with high purity?

- Methodological Answer : Synthesis typically involves coupling the Fmoc-protected amine to a PEG7-acid backbone using carbodiimide-based reagents (e.g., EDC/HOBt). Ensure precise stoichiometric ratios (1:1.2 for Fmoc-amine:PEG7-acid) to minimize unreacted intermediates. Purification via reversed-phase HPLC or size-exclusion chromatography (SEC) is critical to isolate the product from shorter PEG chains or unreacted Fmoc residues. Monitor reaction progress using TLC (Rf ~0.3 in 9:1 DCM/MeOH) .

Q. How should researchers characterize the molecular identity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR (¹H and ¹³C) to confirm the Fmoc aromatic protons (δ 7.2–7.8 ppm) and PEG backbone signals (δ 3.5–3.7 ppm).

- Mass spectrometry (MALDI-TOF or ESI-MS) to verify the molecular weight (theoretical: 619.70 g/mol; observed: [M+H]+ at m/z 620.7).

- HPLC (C18 column, gradient 10–90% acetonitrile/water) to assess purity (>95%) .

Q. What solvents are optimal for dissolving this compound in bioconjugation protocols?

- Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and aqueous buffers (pH 6–8). For aqueous solutions, pre-dissolve in a small volume of DMSO (5–10% v/v) to enhance solubility. Avoid prolonged exposure to acidic conditions (<pH 5), which may cleave the Fmoc group prematurely .

Advanced Research Questions

Q. How can researchers optimize this compound’s bioconjugation efficiency to proteins or peptides?

- Methodological Answer :

- pH Control : Maintain reaction pH 7.5–8.5 (using HEPES or phosphate buffers) to ensure amine reactivity while preserving Fmoc stability.

- Molar Ratio : Use a 3–5-fold molar excess of this compound relative to target biomolecules to drive conjugation.

- Kinetic Monitoring : Employ UV-Vis (280 nm for Fmoc quantification) or fluorescence assays (Fmoc release via piperidine treatment) to track reaction completion.

- Post-Conjugation Purification : SEC or dialysis (MWCO 3 kDa) removes excess PEG linker .

Q. How to address inconsistent solubility or aggregation of this compound in aqueous systems?

- Methodological Answer : Aggregation often arises from PEG chain folding or Fmoc hydrophobicity. Mitigate via:

- Co-Solvents : Add 10–20% acetonitrile or isopropanol to aqueous buffers.

- Surfactants : Use non-ionic surfactants (e.g., Tween-20 at 0.01% w/v) to stabilize the compound.

- Temperature Modulation : Warm solutions to 37°C to disrupt hydrophobic interactions. Validate solubility using dynamic light scattering (DLS) to confirm monodisperse populations .

Q. What strategies resolve contradictions in bioactivity data when using this compound as a drug carrier?

- Methodological Answer : Discrepancies may stem from batch-to-batch variability or incomplete conjugation.

- Batch Validation : Compare multiple synthesis batches via NMR and HPLC to ensure consistency.

- Bioactivity Assays : Include negative controls (e.g., unconjugated PEG7-acid) to isolate the Fmoc moiety’s contribution.

- Structural Dynamics : Use molecular dynamics simulations to predict PEG7 chain flexibility and its impact on drug release kinetics .

Q. How to evaluate the stability of this compound under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate in buffers (pH 4–9) at 37°C for 24–72 hours; monitor degradation via HPLC.

- Oxidative Stress : Expose to H2O2 (0.1% w/v) to simulate in vivo oxidative environments.

- Long-Term Storage : Store lyophilized at -20°C under argon; avoid repeated freeze-thaw cycles. Stability criteria: <5% degradation over 6 months .

Properties

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H45NO11/c34-31(35)9-11-37-13-15-39-17-19-41-21-23-43-24-22-42-20-18-40-16-14-38-12-10-33-32(36)44-25-30-28-7-3-1-5-26(28)27-6-2-4-8-29(27)30/h1-8,30H,9-25H2,(H,33,36)(H,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTWMNLIXRWCJSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H45NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

619.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1863885-74-8 | |

| Record name | Fmoc-N-amido-PEG7-acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.